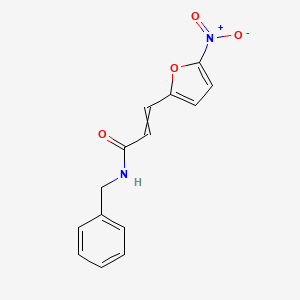
N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties . The presence of the nitrofuran moiety in its structure is crucial for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide typically involves the nitration of furan derivatives followed by subsequent reactions to introduce the benzyl and prop-2-enamide groups. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the desired compound through a series of steps including condensation and amination reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products include nitrofurans with higher oxidation states.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other biologically active compounds.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating infections and as an antitumor agent.
Mécanisme D'action
The mechanism of action of N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide involves the inhibition of key enzymes in bacterial cells. The nitrofuran moiety is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that cause DNA damage and inhibit protein synthesis. This compound has been shown to inhibit arylamine N-acetyltransferase, an enzyme essential for the survival of Mycobacterium tuberculosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: Used primarily for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections.
Uniqueness
N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide is unique due to its specific structure, which combines the nitrofuran moiety with a benzyl and prop-2-enamide group. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development .
Propriétés
Numéro CAS |
89811-27-8 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
N-benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C14H12N2O4/c17-13(15-10-11-4-2-1-3-5-11)8-6-12-7-9-14(20-12)16(18)19/h1-9H,10H2,(H,15,17) |
Clé InChI |
WLGOLTAXKGWYJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















